
1-Methyl-1H-indol-4-sulfonylchlorid
Übersicht
Beschreibung
“1-Methyl-1H-indole-4-sulfonyl chloride” is a chemical compound with the CAS Number: 876316-36-8 . It has a molecular weight of 229.69 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular structure of “1-Methyl-1H-indole-4-sulfonyl chloride” consists of a sulfonyl chloride group attached to the 4-position of a 1-methyl-1H-indole .
Physical And Chemical Properties Analysis
“1-Methyl-1H-indole-4-sulfonyl chloride” is a solid substance at ambient temperature . It has a molecular weight of 229.69 . It is also noted that it reacts violently with water .
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“1-Methyl-1H-indol-4-sulfonylchlorid” wird in der chemischen Synthese verwendet . Es ist ein Reagenz, das an verschiedenen Reaktionen teilnehmen kann, um neue Verbindungen zu erzeugen. Seine Sulfonylchloridgruppe ist hochreaktiv, was es zu einem wertvollen Werkzeug bei der Synthese komplexerer Moleküle macht.
Pharmazeutische Forschung
Indol-Derivate, einschließlich derer, die “this compound” ähneln, wurden auf ihre antivirale Aktivität untersucht . Beispielsweise haben bestimmte Indol-basierte Verbindungen starke antivirale Wirkungen gegen das Coxsackie-B4-Virus gezeigt .
Sicherheits- und Handhabungsforschung
Die Erforschung der Sicherheit und Handhabung von “this compound” ist aufgrund seiner Reaktivität entscheidend . Das Verständnis der sicheren Lagerung, Handhabung und Entsorgung dieser Verbindung ist für ihre Verwendung in einem Laborumfeld unerlässlich .
Materialwissenschaft
Die einzigartigen Eigenschaften der Verbindung könnten sie in der Materialwissenschaft nützlich machen . Ihre Reaktivität könnte es ermöglichen, die Eigenschaften anderer Materialien zu verändern oder als Baustein für neue Materialien zu dienen .
Safety and Hazards
“1-Methyl-1H-indole-4-sulfonyl chloride” is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Indole derivatives, including “1-Methyl-1H-indole-4-sulfonyl chloride”, have potential in various fields such as drug discovery . They are considered as a “privileged scaffold” within the drug discovery arena . Therefore, the development of new synthetic methods and the study of their biological activities are important future directions .
Wirkmechanismus
Target of Action
1-Methyl-1H-indole-4-sulfonyl chloride, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular function . For instance, some indole derivatives have been reported to inhibit viral replication , while others have shown anti-inflammatory and analgesic activities .
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound affects multiple pathways . These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 1.94 .
Result of Action
Based on the known activities of indole derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular level, potentially including inhibition of viral replication, reduction of inflammation, and inhibition of cancer cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-1H-indole-4-sulfonyl chloride. For instance, the compound is moisture sensitive and reacts violently with water, liberating toxic gas . Therefore, it should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Biochemische Analyse
Biochemical Properties
1-Methyl-1H-indole-4-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a sulfonylating agent, reacting with amines to form sulfonamide bonds. This interaction is crucial in the development of pharmaceuticals and other bioactive compounds .
Cellular Effects
1-Methyl-1H-indole-4-sulfonyl chloride affects various types of cells and cellular processes. It can influence cell function by modifying proteins through sulfonylation, which can alter their activity, stability, and interactions. This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain enzymes, leading to changes in metabolic pathways and cellular responses .
Molecular Mechanism
The molecular mechanism of 1-Methyl-1H-indole-4-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules. This reaction can result in the formation of covalent bonds, leading to enzyme inhibition or activation. The compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-indole-4-sulfonyl chloride can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under ambient conditions but can degrade when exposed to moisture or high temperatures. Long-term effects on cellular function can be observed in both in vitro and in vivo studies, where prolonged exposure may lead to cumulative changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-indole-4-sulfonyl chloride vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and specific biochemical effects. At higher doses, toxic or adverse effects can be observed, such as organ damage or systemic toxicity. Threshold effects are important to determine the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
1-Methyl-1H-indole-4-sulfonyl chloride is involved in various metabolic pathways. It can interact with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules. This interaction can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Methyl-1H-indole-4-sulfonyl chloride is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can impact its activity and function, influencing its overall biochemical effects .
Subcellular Localization
The subcellular localization of 1-Methyl-1H-indole-4-sulfonyl chloride can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
1-methylindole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-11-6-5-7-8(11)3-2-4-9(7)14(10,12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWFOJFQXZBLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594538 | |
| Record name | 1-Methyl-1H-indole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876316-36-8 | |
| Record name | 1-Methyl-1H-indole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride](/img/structure/B1602745.png)
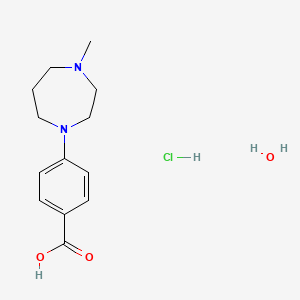
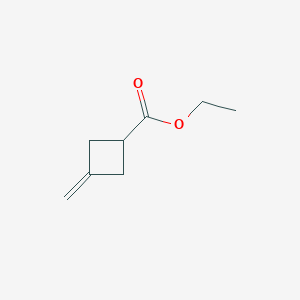
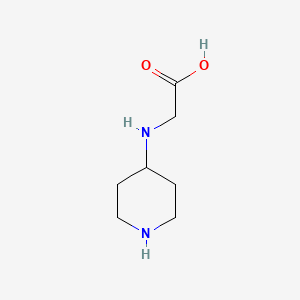
![5-[3-(dimethylamino)phenyl]-1H-Pyrazol-3-amine](/img/structure/B1602752.png)
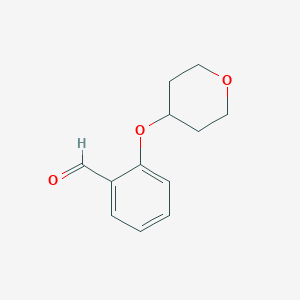

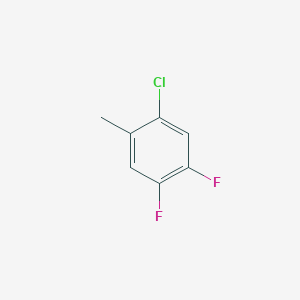
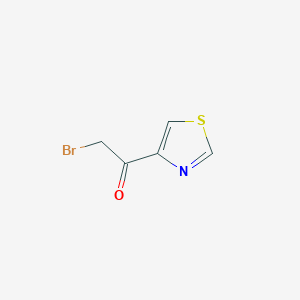
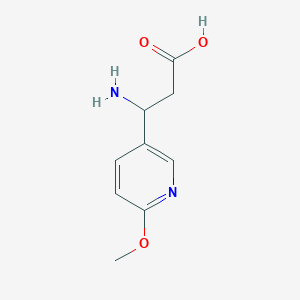

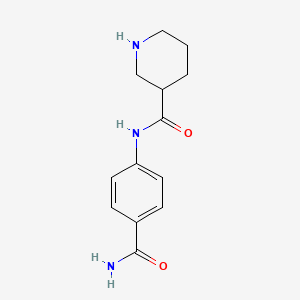
![Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1602766.png)